molecular formula C14H14N4S2 B5792831 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B5792831
M. Wt: 302.4 g/mol
InChI Key: CKADCKVRGQAUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole and pyridine families. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the dimethyl groups via alkylation reactions.
  • Coupling of the thiazole and pyridine rings using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers study these properties to develop new therapeutic agents.

Medicine

Medicinal chemists explore this compound for its potential as a drug candidate. Its interactions with biological targets can lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials science applications.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine: Lacks the pyridine ring but shares the thiazole structure.

    N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine: Contains the pyridine and thiazole rings but lacks the dimethyl groups.

Uniqueness

The uniqueness of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine lies in its combined thiazole and pyridine rings with specific methyl substitutions. This structure may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S2/c1-8-4-5-12(15-6-8)18-14-17-11(7-19-14)13-9(2)16-10(3)20-13/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKADCKVRGQAUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.